molecular formula C6H3BrN2S B3259451 4-Bromo-1,2,3-benzothiadiazole CAS No. 31860-00-1

4-Bromo-1,2,3-benzothiadiazole

Cat. No.: B3259451
CAS No.: 31860-00-1
M. Wt: 215.07 g/mol
InChI Key: JOTJVGRMHKCMFF-UHFFFAOYSA-N
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Description

Overview of Benzothiadiazole (BTD) Core Structures in Contemporary Organic Chemistry

The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is a cornerstone in modern organic chemistry, recognized for its electron-deficient nature. mdpi.commdpi.com This characteristic makes it a valuable building block in the synthesis of a wide array of functional organic materials. rsc.orgacs.org The BTD core, a fusion of a benzene (B151609) ring and a thiadiazole ring, serves as a privileged electron acceptor unit. acs.org This property is fundamental to the design of molecules with specific electronic and photophysical properties. diva-portal.org The versatility of the BTD structure allows for systematic modifications, such as the introduction of various substituents, to fine-tune its electronic characteristics for targeted applications. mdpi.com

Evolution and Research Trajectories of Halogenated Benzothiadiazoles

The introduction of halogen atoms, such as bromine and fluorine, to the benzothiadiazole core has been a pivotal strategy in the evolution of this class of compounds. acs.org Halogenation significantly influences the electronic properties, molecular geometry, and intermolecular interactions of BTD derivatives. acs.orgnih.gov Research has shown that incorporating halogens can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is advantageous for applications in organic electronics. rsc.orgmdpi.com The rise of halogenated organic semiconducting materials, in general, has led to significant advancements in fields like organic photovoltaics. acs.org The specific nature and position of the halogen atom on the BTD ring can be strategically varied to achieve desired material properties, a testament to the sophisticated level of molecular engineering now possible. acs.org

Specific Focus on 4-Bromo-1,2,3-benzothiadiazole: Unique Structural Features and Research Justification

Within the family of halogenated BTDs, this compound stands out due to the specific placement of the bromine atom at the 4-position of the benzothiadiazole ring system. This substitution imparts a unique electronic structure and reactivity profile to the molecule. The bromine atom acts as a versatile synthetic handle, enabling a variety of subsequent chemical modifications through cross-coupling reactions, such as the Suzuki and Sonogashira reactions. chemicalbook.comdiva-portal.org This reactivity makes this compound a crucial precursor for creating more complex and functionalized molecules. Its distinct structure, combining the electron-withdrawing benzothiadiazole core with a reactive bromine substituent, justifies the intensive research focus on its potential applications.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol smolecule.com
CAS Number 22034-13-5 fishersci.ca
Appearance Solid
InChI Key KYKBVPGDKGABHY-UHFFFAOYSA-N sigmaaldrich.com

Interdisciplinary Relevance of this compound in Emerging Scientific Domains

The unique characteristics of this compound have propelled its relevance across multiple scientific disciplines. In materials science, it serves as a fundamental building block for the synthesis of organic semiconductors used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.comresearchgate.net Its derivatives are being explored for their potential in creating materials with tailored optoelectronic properties. smolecule.com In medicinal chemistry, the broader class of thiadiazoles has shown a wide range of biological activities, and derivatives of this compound are being investigated for their potential antimicrobial and other therapeutic properties. smolecule.comencyclopedia.pubmdpi.com Furthermore, its fluorescent properties have led to its use in the development of probes for cellular imaging. smolecule.com The compound's versatility also extends to the development of photocatalysts for applications such as dye degradation and hydrogen evolution. nih.govbohrium.comacs.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)8-9-10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTJVGRMHKCMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31860-00-1
Record name 4-bromo-1,2,3-benzothiadiazole
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Chemical Reactivity and Functionalization Pathways of 4 Bromo 1,2,3 Benzothiadiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the electron-withdrawing 1,2,3-thiadiazole (B1210528) ring fused to the benzene (B151609) core significantly activates the C-Br bond at the 4-position towards nucleophilic attack. This activation facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, providing a key pathway for the functionalization of the molecule. dntb.gov.uanih.gov

Mechanism and Scope of Nucleophilic Attack on the Bromine-Substituted Position

The SNAr reaction of 4-Bromo-1,2,3-benzothiadiazole proceeds via a two-step addition-elimination mechanism. libretexts.org Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. libretexts.org The fused 1,2,3-thiadiazole moiety serves this role effectively.

The mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom (the ipso-carbon). This step is typically the rate-determining step. The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing thiadiazole ring is crucial for stabilizing this anionic intermediate by delocalizing the negative charge. libretexts.org In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org

The scope of this reaction is primarily defined by the electronic properties of the benzothiadiazole core. The incorporation of bromine atoms enhances the electron-deficient nature of the molecule, which in turn increases its reactivity in SNAr reactions. dntb.gov.uanih.gov This electronic activation allows for the displacement of the bromine atom by a variety of strong nucleophiles.

Investigation of Various Nucleophiles and Reaction Conditions

Systematic studies on the related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netdntb.gov.uathiadiazole), have explored its reactivity with a range of O-, S-, and N-nucleophiles, providing insight into the probable reactivity of this compound. nih.gov

N-Nucleophiles: The substitution of the bromine atom with various aliphatic and aromatic amines has been shown to be effective. The reaction conditions, particularly the solvent and temperature, significantly influence the reaction rate and yield. For instance, reactions with morpholine (B109124) proceed more efficiently at elevated temperatures in solvents like acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF). nih.gov Weaker nucleophiles, such as aniline, require more forcing conditions, including higher temperatures, to achieve substitution. nih.gov

S-Nucleophiles: Thiol-based nucleophiles, such as thiophenol, have been shown to react readily with the bromo-substituted benzothiadiazole system. These reactions typically proceed smoothly at room temperature in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF), affording the corresponding thioether derivatives in high yields. nih.gov

O-Nucleophiles: In contrast to N- and S-nucleophiles, 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netdntb.gov.uathiadiazole) has been found to be largely resistant to various O-nucleophiles, including water, alcohols (methanol, ethanol), and phenol, even under heating. nih.gov This suggests that only very strong oxygen nucleophiles or more drastic reaction conditions would be effective for this transformation.

The table below summarizes the reaction conditions for the SNAr of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netdntb.gov.uathiadiazole) with various amines, which serves as a model for the reactivity of this compound. nih.gov

EntryNucleophile (Amine)SolventTemperature (°C)Time (h)Yield (%)
1MorpholineMeCN802485
2PiperidineMeCN802480
3PyrrolidineMeCN802479
4AnilineDMF1302440

Transition-Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of this compound. The C-Br bond serves as an effective handle for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of substituents. dntb.gov.uanih.gov

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling methods for forming C-C bonds. nih.govnih.gov It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the organoboron reagents. nih.govnih.gov

The Suzuki-Miyaura reaction has been successfully applied to bromo-benzothiadiazole systems for the synthesis of various arylated derivatives. dntb.gov.ua This transformation allows for the coupling of this compound with a diverse range of aryl and heteroaryl boronic acids and their corresponding esters (e.g., pinacol (B44631) esters). researchgate.net

The selection of reaction conditions, including the palladium catalyst, ligand, base, and solvent system, is critical for achieving high yields. Water is often used as a co-solvent as it can promote the cross-coupling reaction by helping to dissolve the inorganic base. researchgate.net Both electron-rich and electron-poor aryl boronic acids can typically be used, demonstrating the broad scope of this method. nih.govresearchgate.net

The table below illustrates the scope of the Suzuki-Miyaura coupling using 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netdntb.gov.uathiadiazole) as a substrate with various boronic esters.

EntryBoronic EsterCatalystBaseSolventYield (%)
1Thiophene-2-boronic acid pinacol esterPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O85
2Phenylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃Toluene/H₂O82
34-Methoxyphenylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃Toluene/H₂O78
44-(Trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃Toluene/H₂O75

Data derived from studies on 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netdntb.gov.uathiadiazole). researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three fundamental steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is base-assisted, which activates the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of the Suzuki-Miyaura reaction are highly dependent on the choice of ligands coordinated to the palladium center. nih.gov While simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are often effective, the development of more sophisticated ligands has been crucial for coupling challenging substrates or achieving higher turnover numbers. nih.govresearchgate.net Ligand optimization involves tuning the steric and electronic properties of the ligand to facilitate the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination steps, while preventing catalyst deactivation. nih.gov For substrates with coordinating heteroatoms, such as benzothiadiazoles, ligand choice can be especially critical to prevent catalyst inhibition. mit.edu

Stille Cross-Coupling Reactions

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. It involves the reaction of an organostannane (organotin compound) with an organic halide or pseudohalide. These reactions are valued for their tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture.

The bromine atom at the C4 position of the 1,2,3-benzothiadiazole (B1199882) ring is susceptible to substitution via Stille cross-coupling, allowing for the introduction of various aryl and heteroaryl groups. While specific studies on this compound are not extensively detailed in the reviewed literature, research on the closely related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netacs.orgwikipedia.orgthiadiazole), provides significant insights into the reactivity and optimal conditions for such transformations.

In a study on this analogous compound, Stille reactions were successfully carried out with a range of aromatic and heteroaromatic stannyl (B1234572) derivatives. acs.org The optimal conditions were determined using thienyltributylstannane as a model coupling partner. The reaction, catalyzed by PdCl2(PPh3)2, proceeded efficiently when refluxed in toluene with 1.2 equivalents of the organostannane, yielding the mono-arylated product in 75% yield. acs.org The choice of solvent was found to be critical, with toluene providing superior results compared to THF or dioxane, which led to decreased yields. acs.org

These conditions were found to be effective for a variety of organostannanes, leading to the synthesis of a series of 4-(het)aryl-substituted benzobis(thiadiazole) derivatives. The yields for these reactions were generally moderate to good, ranging from 50% to 73%. acs.org This demonstrates the utility of the Stille coupling for the functionalization of the bromo-benzothiadiazole scaffold.

Table 1: Stille Cross-Coupling of 4-Bromobenzo[1,2-d:4,5-d′]bis( researchgate.netacs.orgwikipedia.orgthiadiazole) with Organostannanes acs.org
Organostannane PartnerCatalystSolventTemperature (°C)Yield (%)
ThienyltributylstannanePdCl2(PPh3)2Toluene11075
PhenyltributylstannanePdCl2(PPh3)2Toluene11065
(4-Methylphenyl)tributylstannanePdCl2(PPh3)2Toluene11072
(4-Methoxyphenyl)tributylstannanePdCl2(PPh3)2Toluene11073

Buchwald–Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone of modern organic synthesis for the preparation of aryl amines from aryl halides. wikipedia.orglibretexts.org

The introduction of an amino group onto the benzothiadiazole scaffold can be achieved through the Buchwald-Hartwig amination of this compound. This transformation is crucial for synthesizing compounds with potential applications in materials science and medicinal chemistry. While specific examples for this compound are not prevalent in the literature, the general principles of the Buchwald-Hartwig amination and studies on related heterocyclic systems provide a strong basis for predicting its reactivity.

The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos and SPhos often providing excellent results in the amination of aryl bromides. acs.org The selection of the base is also important, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) commonly employed. nih.gov

For instance, the Buchwald-Hartwig amination has been successfully applied to the functionalization of the isomeric 2,1,3-benzothiadiazole (B189464) core, indicating the feasibility of this reaction on the benzothiadiazole framework. acs.org In a typical procedure, the aryl bromide is reacted with the desired amine in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base in an appropriate solvent like toluene or THF.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
ParameterCommon Reagents/Conditions
Palladium SourcePd(OAc)2, Pd2(dba)3
LigandXPhos, SPhos, BINAP, dppf
BaseNaOtBu, KOtBu, Cs2CO3, K3PO4
SolventToluene, Dioxane, THF
TemperatureRoom temperature to 120 °C

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes.

While specific examples of the Heck reaction involving this compound are not detailed in the provided search results, the general reactivity of aryl bromides in Heck couplings is well-established. It is anticipated that this compound would serve as a competent coupling partner in such transformations.

A typical Heck reaction involves a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)2), a phosphine ligand (though sometimes ligandless conditions are effective), and a base such as triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3). mdpi.com The reaction is often carried out in a polar aprotic solvent like DMF or DMAc at elevated temperatures. mdpi.com The reaction with an alkene, for example styrene (B11656) or an acrylate, would be expected to yield the corresponding 4-vinyl- or 4-acryloyl-1,2,3-benzothiadiazole derivative. The stereochemistry of the resulting alkene is typically trans.

Direct C-H Arylation and Heteroarylation Reactions

Direct C-H arylation and heteroarylation reactions have emerged as highly efficient and atom-economical methods for the formation of C-C bonds, avoiding the need for pre-functionalized organometallic reagents. acs.org These reactions involve the direct coupling of a C-H bond with an aryl or heteroaryl halide.

The benzothiadiazole core is amenable to direct C-H functionalization. Studies on the closely related benzo[1,2-d:4,5-d′]bis( researchgate.netacs.orgwikipedia.orgthiadiazole) system have provided valuable insights into the regioselectivity and the catalytic systems employed for these reactions. researchgate.netlibretexts.orgresearchgate.net

For the parent unsubstituted benzo[1,2-d:4,5-d′]bis( researchgate.netacs.orgwikipedia.orgthiadiazole), direct C-H arylation with bromoarenes or hetarenes occurs selectively at the 4- and 8-positions. researchgate.netlibretexts.orgresearchgate.net This regioselectivity is attributed to the electronic properties of the heterocyclic system.

The catalytic systems for these reactions typically consist of a palladium source, such as Pd(OAc)2, a phosphine ligand or an N-heterocyclic carbene (NHC) ligand, and a base. In the case of direct arylation of benzo[1,2-d:4,5-d′]bis( researchgate.netacs.orgwikipedia.orgthiadiazole) with bromo- and iodoarenes, a catalyst system comprising Pd(OAc)2 and di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430) salt has been shown to be effective for the selective formation of 4-mono- and 4,8-di(het)arylated products. researchgate.netlibretexts.orgresearchgate.net

When this compound is the substrate, the direct C-H arylation would be expected to occur at one of the available C-H positions on the benzene ring, with the regioselectivity being influenced by the electronic and steric environment of each C-H bond. Research on the analogous 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netacs.orgwikipedia.orgthiadiazole) has shown that direct C-H arylation can be a powerful tool for the synthesis of monoarylated derivatives, which can then be further functionalized. acs.org

Table 3: Catalytic Systems for Direct C-H Arylation of Benzothiadiazole Derivatives
Catalyst System ComponentExampleRole
Palladium SourcePd(OAc)2Catalyst precursor
LigandP(tBu)2Me·HBF4, PCy3·HBF4Stabilizes palladium and facilitates catalytic cycle
BasePivOK, K2CO3Promotes C-H bond cleavage
SolventDMA, TolueneReaction medium

Other Selective Chemical Transformations

Beyond the more common palladium-catalyzed cross-coupling reactions, the this compound scaffold can undergo other selective chemical transformations, allowing for the introduction of diverse functional groups. These reactions are crucial for the synthesis of novel derivatives with tailored electronic and physical properties. This section explores cyanation reactions using copper(I) cyanide and the functionalization of peripheral groups attached to the core benzothiadiazole structure.

Cyanation Reactions Utilizing Copper(I) Cyanide

The conversion of an aryl bromide, such as this compound, into the corresponding nitrile (4-cyano-1,2,3-benzothiadiazole) is a valuable transformation in organic synthesis. The nitrile group serves as a versatile precursor for other functionalities, including carboxylic acids, amines, and amides. The most established method for this conversion is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide. wikipedia.orgchem-station.com

Historically, the Rosenmund-von Braun reaction required harsh conditions, involving stoichiometric amounts of copper(I) cyanide in high-boiling polar solvents like pyridine (B92270) or DMF at temperatures often exceeding 200°C. organic-chemistry.org While effective, these conditions limit the reaction's applicability to substrates with sensitive functional groups and can complicate product purification. organic-chemistry.org

Modern advancements have led to the development of milder, more efficient copper-catalyzed cyanation methods. These protocols utilize only a catalytic quantity of a copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand and an alkali metal cyanide. tezu.ernet.innih.gov An efficient domino halogen exchange-cyanation procedure for aryl bromides has been developed using catalytic CuI, potassium iodide (KI), a diamine ligand, and sodium cyanide (NaCN) in a solvent like toluene at significantly lower temperatures (around 110°C). nih.govacs.org In this process, the aryl bromide is believed to first undergo a halide exchange with iodide to form a more reactive aryl iodide intermediate, which then proceeds through the cyanation catalytic cycle. organic-chemistry.org

The proposed mechanism for the copper-catalyzed cyanation involves an oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III)-aryl intermediate. This is followed by reductive elimination, which generates the aryl nitrile product and regenerates the Cu(I) catalyst. organic-chemistry.org Given its structure as an aryl bromide, this compound is a prime candidate for this transformation to produce 4-cyano-1,2,3-benzothiadiazole.

MethodReagents & ConditionsKey CharacteristicsReference
Classic Rosenmund-von BraunStoichiometric CuCN, high-boiling polar solvent (e.g., pyridine, DMF), reflux (≥200°C)Harsh conditions, difficult product purification, low functional group tolerance. wikipedia.orgorganic-chemistry.org
Modern Catalytic CyanationCatalytic CuI (e.g., 10 mol%), NaCN or KCN, Ligand (e.g., N,N'-dimethylethylenediamine), KI (optional), Toluene, 110°CMilder conditions, avoids stoichiometric copper waste, simplified purification, excellent functional group compatibility. nih.govacs.org

Functionalization of Peripheral Groups on Benzothiadiazole Core

The functionalization of peripheral groups refers to the chemical modification of substituents attached to the main benzothiadiazole ring system, rather than the ring itself. This strategy allows for the fine-tuning of a molecule's properties without altering the core structure. While literature specifically detailing these transformations on substituted 1,2,3-benzothiadiazoles is limited, standard organic synthesis principles can be applied. For instance, an alkyl group, such as a methyl group, attached to the benzene portion of the benzothiadiazole core can be readily functionalized.

A common and powerful strategy for functionalizing such a methyl group is through free-radical bromination at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN under thermal or photochemical conditions. researchgate.net This selectively replaces a hydrogen on the methyl group with a bromine atom, yielding a bromomethyl-benzothiadiazole derivative.

The resulting bromomethyl group is a versatile synthetic handle that can be converted into a wide array of other functional groups through nucleophilic substitution or oxidation reactions. For example, reaction with sodium periodate (B1199274) (NaIO₄) in a solvent like DMF can oxidize the bromomethyl group to an aldehyde. researchgate.net This transformation provides a pathway to introduce a carbonyl group, which can then participate in various subsequent reactions like Wittig olefination or reductive amination.

Transformation StepStarting GroupReagentsProduct GroupReference
Benzylic Bromination-CH₃ (Methyl)N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, Reflux-CH₂Br (Bromomethyl) researchgate.net
Oxidation-CH₂Br (Bromomethyl)Sodium Periodate (NaIO₄), DMF, 150°C-CHO (Aldehyde) researchgate.net
Hydrolysis-CH₂Br (Bromomethyl)Aqueous base (e.g., NaOH) or water-CH₂OH (Hydroxymethyl)General Reaction
Cyanation-CH₂Br (Bromomethyl)Sodium Cyanide (NaCN), DMSO-CH₂CN (Cyanomethyl)General Reaction

Derivatization Strategies for Advanced 4 Bromo 1,2,3 Benzothiadiazole Analogues

Design and Synthesis of Unsymmetrical Di- and Polysubstituted Benzothiadiazoles

The synthesis of unsymmetrically substituted benzothiadiazoles is crucial for fine-tuning molecular properties, yet it presents significant synthetic hurdles. acs.org Traditional methods often yield mixtures of isomers or require multi-step, de novo synthesis of the heterocyclic core. acs.orgnih.gov Modern strategies increasingly rely on the selective functionalization of pre-formed benzothiadiazole rings, particularly starting from bromo-derivatives which serve as versatile synthetic handles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are primary methods for creating unsymmetrical BTDs. nih.govmdpi.com Starting from a readily available compound like 4-bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole, sequential cross-coupling reactions can introduce different aryl or amino groups at specific positions. nih.govmdpi.com For instance, a synthetic route can involve an initial Suzuki coupling at one position, followed by a Buchwald-Hartwig coupling at another, enabling the construction of complex, multi-modular D-A systems. nih.gov

Another key approach involves the selective synthesis of mono-brominated BTD derivatives, which are valuable precursors for unsymmetrical compounds. mdpi.com For example, 4-bromobenzo[1,2-d:4,5-d′]bis( acs.orgnih.govrsc.orgthiadiazole) has been identified as an important intermediate for synthesizing monosubstituted and unsymmetrically substituted derivatives, which are of interest for organic photovoltaic applications. nih.govresearchgate.net Nucleophilic aromatic substitution (SNAr) reactions on these bromo-derivatives with various amines (e.g., morpholine (B109124), piperidine, pyrrolidine) provide a direct route to unsymmetrical amino-substituted products. nih.govmdpi.com

Recent innovations have also focused on C-H functionalization to create versatile building blocks. A direct route to the 4,6-diboryl BTD derivative has been developed, which serves as a platform for accessing previously scarce unsymmetrically substituted BTDs. acs.org This method helps to overcome the limitations of traditional approaches and expands the chemical space available for BTD-based materials. acs.org

Table 1: Examples of Catalytic Systems for Unsymmetrical BTD Synthesis

Starting Material Reaction Type Catalytic System Product Type
4-bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole Suzuki Coupling Pd(PPh3)2Cl2, NaHCO3 4-Aryl-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole
4-Aryl-7-amino-BTD Buchwald-Hartwig Coupling Pd(OAc)2, t-Bu3P-HBF4, t-BuONa Unsymmetrical Di- and Tri-aryl BTDs
4-bromobenzo[1,2-d:4,5-d′]bis( acs.orgnih.govrsc.orgthiadiazole) Suzuki-Miyaura Coupling Pd catalyst, base Mono-arylated isoBBT derivatives

Incorporation of Extended π-Conjugated Systems in Derivatives

Extending the π-conjugation of the benzothiadiazole core is a fundamental strategy for modulating the electronic properties of the resulting materials, particularly for applications in organic electronics like photovoltaics (OPVs) and field-effect transistors (OFETs). rsc.orgrsc.orgresearchgate.net The BTD unit acts as a potent electron acceptor, and coupling it with electron-donating moieties creates donor-acceptor (D-A) polymers with tailored bandgaps. rsc.orgrsc.org

One major approach is the synthesis of π-extended, heteroannulated derivatives where the BTD ring is fused with other aromatic or heterocyclic systems. rsc.org Examples include:

Benzobisthiadiazole (BBT): A tricyclic structure with enhanced electron affinity due to the additional fused thiadiazole ring. rsc.orgnih.gov

Naphtho[1,2-c:5,6-c′]bis acs.orgnih.govrsc.orgthiadiazole (NTz): A tetracyclic, doubly BT-fused ring system known for its high planarity and electron deficiency, making it an excellent acceptor unit for high-performance D-A polymers. rsc.org

These π-extended systems are typically synthesized via palladium-catalyzed polycondensation reactions between bifunctional donor and acceptor monomers. rsc.org The development of these novel building blocks is a primary driver for advancing the field of semiconducting polymers. rsc.org

Another method for extending π-conjugation involves linking the BTD core to other aromatic systems through conjugated bridges. The 1,2,3-triazole ring, readily formed via copper(I)-catalyzed "click chemistry," has emerged as a versatile and efficient linker. mdpi.com It can connect the electron-accepting BTD unit with an electron-donating group like carbazole (B46965), resulting in a D-A molecule with an extended conjugated pathway. mdpi.com This strategy facilitates intramolecular charge transfer (ICT), a critical process for the function of many optoelectronic materials. mdpi.com

Regioselective Substitution Patterns and Their Synthetic Challenges

Achieving regioselective substitution on the benzothiadiazole ring is a significant synthetic challenge that dictates the final properties of the molecule. acs.orgnih.gov For many years, methods for functionalizing the benzenoid ring of BTD were limited, with most efforts focused on the C4 and C7 positions. acs.orgresearchgate.net Accessing other substitution patterns often required the laborious de novo construction of the entire heterocyclic system from appropriately substituted precursors. acs.orgnih.gov

The C4 and C7 positions of the benzothiadiazole ring are the most accessible for functionalization due to the electronic influence of the fused thiadiazole ring. acs.orgnih.gov

Electrophilic Aromatic Substitution: This classical method often requires harsh conditions due to the electron-poor nature of the BTD ring and can result in a mixture of C4- and C7-substituted products, posing separation challenges. acs.orgnih.gov

Palladium-Catalyzed C-H Arylation: This has become a more common and reliable method, showing a strong preference for the C4 and C7 positions. acs.orgnih.gov

Bromination: The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a key transformation, as this compound is a crucial building block for many important conjugated polymers used in organic solar cells, such as PCDTBT and PCPDTBT. ossila.com

While these methods provide access to symmetrically substituted C4,C7-derivatives, the synthesis of unsymmetrical 4-substituted-7-aryl BTDs requires more sophisticated, multi-step strategies, such as sequential cross-coupling reactions. nih.govmdpi.com

The C5 and C6 positions of the benzothiadiazole ring have historically been very difficult to functionalize directly. acs.orgnih.gov Their substitution almost invariably necessitated a de novo ring synthesis from substituted aryl-1,2-diamines, which are often tedious to prepare themselves. acs.orgnih.gov This limitation has restricted access to a wide range of potentially valuable BTD-based materials. acs.org

A significant breakthrough in this area has been the development of regioselective iridium-catalyzed C-H borylation. acs.orgnih.gov This methodology allows for the direct and selective introduction of boryl groups at the C5 or C4 and C6 positions. These organoboronate building blocks are highly versatile and can be subsequently converted into a wide array of functional groups through reactions like Suzuki coupling or ipso-halogenation. acs.orgnih.gov This strategy has opened up predictable and systematic routes to substitutions at the C4, C5, C6, and C7 positions, including novel 4,6-disubstituted patterns, which can lead to materials with improved properties like solubility. acs.orgnih.gov

Table 2: Comparison of Regioselective Functionalization Methods

Position(s) Common Method(s) Challenges Modern Solutions
C4 / C7 Electrophilic Substitution, Pd-catalyzed C-H Arylation Mixture of isomers, harsh conditions Sequential cross-coupling for unsymmetrical products
C5 / C6 De novo ring synthesis Tedious, multi-step, limited precursor availability Ir-catalyzed C-H borylation to create versatile building blocks
Mixed Positions De novo synthesis, sequential functionalization Complex synthetic routes Platform based on C-H borylation allows systematic access

Synthesis of Triazole-Linked Benzothiadiazole Derivatives

The integration of a 1,2,3-triazole ring into benzothiadiazole-based structures has become a popular and effective strategy for creating advanced functional molecules. mdpi.comnih.gov The triazole ring is not merely a passive linker; it is a robust, aromatic unit that can extend π-conjugation and mediate electronic communication between different functional moieties. mdpi.com

The primary synthetic route to these compounds is the copper(I)-catalyzed 1,3-dipolar cycloaddition reaction between an azide (B81097) and a terminal alkyne, often referred to as "click chemistry". mdpi.comnih.gov This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov

A typical synthetic sequence involves:

Preparation of a benzothiadiazole precursor bearing either a terminal alkyne or an azide group. For example, 4-ethynylbenzothiadiazole can be synthesized from 4-bromobenzothiadiazole. mdpi.com

Preparation of a second component (e.g., an electron-donating unit like carbazole) functionalized with the complementary group (azide or alkyne). mdpi.com

The copper(I)-catalyzed cycloaddition of the two components to form the final triazole-linked benzothiadiazole derivative. mdpi.comias.ac.in

This modular approach allows for the straightforward synthesis of a diverse library of D-A molecules where the electronic properties can be systematically tuned by varying the donor and acceptor units. mdpi.comnih.gov These triazole-benzothiadiazole hybrids have been investigated for applications as fluorescent materials and have shown potential in various biological contexts. nih.govnih.gov

Development of Functionalized Side Chains and Moieties

The introduction of functionalized side chains and moieties onto the benzothiadiazole core is a critical strategy for controlling the physical and electronic properties of the resulting materials. These side chains can influence solubility, solid-state packing, charge carrier mobility, and intermolecular interactions, all of which are vital for the performance of organic electronic devices.

While alkyl groups have often been attached to pendant rings (like thiophenes) in BTD-based polymers, direct functionalization of the BTD core offers more precise control. nih.gov For instance, research has shown that polymers based on 4,6-substituted BTDs exhibit significantly greater solubility than their 4,7-substituted counterparts, enabling the synthesis of higher molecular weight polymers. acs.org

A notable strategy involves the functionalization of the C5 and C6 positions with non-conjugating side chains. A study demonstrated that introducing methyl acetate (B1210297) groups at these positions in a D-A conjugated polymer improved the performance of polymer solar cells compared to analogous polymers with simple methyl groups. rsc.org The ester-functionalized side chains were found to lower the dihedral angle between monomer units, improve optical and electrochemical properties, and enhance the phase separation in the active layer of the device. rsc.org

Furthermore, the attachment of larger functional moieties, such as different aryl linkers or carbazole units, directly to the BTD core via cross-coupling reactions allows for the creation of advanced luminophores. nih.gov These modifications are designed to tune the emission color, increase the photoluminescence quantum yield, and balance charge transport within organic light-emitting diode (OLED) devices. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques in 4 Bromo 1,2,3 Benzothiadiazole Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the definitive confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of a unique elemental composition.

For 4-Bromo-1,2,3-benzothiadiazole, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ³²S). This calculated mass is then compared to the experimentally measured mass from the HRMS instrument. A close match between the theoretical and observed mass, typically within a few parts per million (ppm), provides unequivocal evidence for the molecular formula C₆H₃BrN₂S. The presence of bromine is further confirmed by its characteristic isotopic pattern, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity.

Interactive Data Table: Molecular Mass of this compound

ParameterValue
Molecular FormulaC₆H₃BrN₂S
Theoretical Exact Mass ([M] for ⁷⁹Br)213.9200 Da
Theoretical Exact Mass ([M+2] for ⁸¹Br)215.9180 Da
Molecular Weight (Average)215.07 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra are essential for the initial structural assessment of this compound.

¹H NMR: The ¹H NMR spectrum would provide information on the number, chemical environment, and coupling of the three protons on the aromatic ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the thiadiazole ring and the bromine atom. The splitting patterns (e.g., doublet, triplet) and coupling constants (J) reveal which protons are adjacent to one another, helping to establish their relative positions (ortho, meta, para).

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, six distinct signals would be expected for the six carbons of the benzothiadiazole core. The chemical shifts of these carbons indicate their electronic environment; for instance, the carbon atom directly bonded to the bromine (C-Br) would have a characteristic shift, as would the carbons fused to the heterocyclic ring.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY) for Structural Elucidation

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the carbon atoms to which they are directly attached. It is used to definitively assign which proton signal corresponds to which carbon signal for all the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). HMBC is invaluable for piecing together the carbon skeleton. For example, it can show a correlation from a proton to the carbon atom bonded to the bromine, confirming the position of bromination.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. For a planar molecule like this compound, NOESY can help confirm the assignments of adjacent protons on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, providing a molecular "fingerprint."

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, key expected absorptions would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp peaks in the 1400-1600 cm⁻¹ region.

C-N and N=N stretching: Vibrations associated with the thiadiazole ring.

C-Br stretching: Usually found in the lower wavenumber region (fingerprint region), often below 800 cm⁻¹.

The specific pattern of absorptions in the fingerprint region (approx. 400-1400 cm⁻¹) is unique to the molecule and serves as a reliable method for identification by comparison with a known standard.

Resonance Raman (RR) Spectroscopy for Conjugation Analysis

Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. In Resonance Raman (RR) spectroscopy, the wavelength of the excitation laser is chosen to overlap with an electronic absorption band of the molecule. This results in a significant enhancement of the Raman signals for vibrational modes that are coupled to that electronic transition.

For a conjugated π-system like this compound, RR spectroscopy is particularly useful for analyzing the vibrations of the conjugated backbone. The enhanced signals correspond to the stretching and bending modes of the aromatic and heterocyclic rings, providing detailed information about the molecule's electronic structure and the nature of its π-conjugation.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal techniques for elucidating the electronic structure and photophysical properties of this compound and its derivatives. These methods provide insights into the electronic transitions, energy levels, and luminescent capabilities of these molecules, which are crucial for their application in optoelectronic materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool used to probe the electronic transitions within molecules containing π-electron systems. shu.ac.uk For derivatives of this compound, the UV-Vis absorption spectra typically exhibit distinct bands corresponding to different types of electronic transitions. tanta.edu.eg

The absorption spectra of benzothiadiazole derivatives generally show two main features. nih.gov A higher energy band, typically found in the 300–420 nm range, is assigned to π → π* transitions within the conjugated aromatic system. nih.govresearchgate.net A lower energy, often broad, absorption band observed at longer wavelengths (400–700 nm) is attributed to an intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-accepting benzothiadiazole core. nih.govresearchgate.net

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For instance, the introduction of an electron-donating amino group at the 4-position of the 2,1,3-benzothiadiazole (B189464) ring can induce the appearance of a broad low-energy ICT band around 400 nm. nih.gov Similarly, the absorption spectrum of a 2,1,3-benzothiadiazole-based ester in a DMF solution shows intense broad bands around 280 nm and 370 nm, along with a narrower band at approximately 320 nm, all assigned to π → π* transitions of the benzothiadiazole moiety. rsc.org The lowest energy band at 370 nm is specifically assigned to the S₀ (π) → S₁ (π*) transition, which possesses an ICT character. rsc.org

Research on various benzothiadiazole-containing polymers and small molecules has consistently identified these characteristic absorption regions. researchgate.net The π-π* transitions originate from the aromatic rings of the donor units, while the ICT band arises from the electronic interaction between the donor and the benzothiadiazole acceptor. researchgate.net The specific wavelengths of these transitions can be fine-tuned by altering the chemical structure of the derivatives.

Table 1: Representative UV-Vis Absorption Data for Benzothiadiazole Derivatives

Compound Type Solvent Absorption Maxima (λ_max, nm) Transition Assignment
Benzothiadiazole-containing Copolymers Chloroform 400 - 420 π - π*
Benzothiadiazole-containing Copolymers Chloroform 500 - 700 Intramolecular Charge Transfer (ICT)
Carbazole-substituted Benzothiadiazole m-Xylene ~410 Charge Transfer (CT)
BTIA-ester DMF ~280, ~320, ~370 π → π*
isoBTD-based D-A-D compounds Various 300 - 400 π–π*

Photoluminescence (PL) Spectroscopy for Emission Properties of Derivatives

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique is essential for characterizing the emissive properties of this compound derivatives, which are often designed for applications in organic light-emitting diodes (OLEDs). researchgate.net The 2,1,3-benzothiadiazole (BTD) unit is a well-known and highly effective fluorescent moiety. researchgate.net

The emission spectra of benzothiadiazole derivatives are closely related to their absorption characteristics. Following excitation, often at a wavelength corresponding to the ICT band, the molecules relax to the ground state by emitting photons. The emission typically occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. sci-hub.se For example, a film of a benzothiadiazole-arylamine derivative showed an absorption peak at 490 nm and a photoluminescence peak at 631 nm. researchgate.net

The fluorescence quantum yield (PLQY), which measures the efficiency of the emission process, is a critical parameter for luminescent materials. Several benzothiadiazole derivatives have been synthesized that exhibit high quantum yields. nih.gov For instance, three fluorescent emitters, DBTDz1, DBTDz2, and DBTDz3, displayed photoluminescence peaks at 533 nm, 551 nm, and 620 nm, with high PLQY values of 70.5%, 86.6%, and 78.4%, respectively. spie.org The emission color and efficiency can be tuned by modifying the molecular structure, such as by introducing different electron-donating or electron-withdrawing substituents. rsc.org

The solvent environment can also significantly influence the emission properties. Derivatives with strong intramolecular charge transfer character often exhibit pronounced solvatochromic behavior, where the emission wavelength shifts with solvent polarity. rsc.org This is because the dipole moment of the molecule changes upon excitation, leading to different degrees of stabilization by polar solvents. rsc.org

Table 2: Photoluminescence Properties of Selected Benzothiadiazole Derivatives

Compound Emission Peak (λ_em, nm) Photoluminescence Quantum Yield (PLQY) Key Feature
DBTDz1 533 70.5% Green Emitter
DBTDz2 551 86.6% Yellow-Green Emitter
DBTDz3 620 78.4% Red Emitter
BTD-arylamine film 631 Not specified Red Emitter

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its analogues, this method provides definitive proof of the molecular structure and offers critical insights into the packing of molecules in the solid state. mdpi.com

Analysis of Molecular Conformation and Packing

X-ray diffraction studies have revealed that the molecular conformation of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netrsc.orgmdpi.comthiadiazole) and related compounds is planar in the crystal. nih.govresearchgate.net This planarity is a significant feature, as it facilitates close packing and intermolecular interactions, which in turn influence the material's electronic properties.

The planar molecules are observed to self-assemble into infinite stacks in the crystal lattice. nih.gov This columnar stacking arrangement is a common packing motif for planar aromatic molecules and is crucial for charge transport in organic semiconductor applications. In the crystal packing of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netrsc.orgmdpi.comthiadiazole), each crystallographically independent molecule forms its own distinct stack. nih.govresearchgate.net

Insights into Intermolecular Interactions

The stability of the crystal structure is governed by a network of intermolecular interactions. In the case of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netrsc.orgmdpi.comthiadiazole) and its derivatives, the contribution from conventional hydrogen bonds is minimal due to the scarcity of hydrogen atoms. nih.gov Instead, the crystal packing is stabilized by other types of non-covalent interactions.

Electrochemical Characterization Methods for Electronic Band Gap Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are widely used to investigate the redox properties of molecules and to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sci-hub.se From these energy levels, the electrochemical band gap (E_g) can be determined, which is a key parameter for materials used in organic electronics. mdpi.com

The CV measurement of a this compound derivative typically involves recording the current response as the potential is swept between two limits. The resulting voltammogram shows peaks corresponding to the oxidation and reduction processes of the molecule. The onset potentials of these processes (E_ox and E_red) are used to calculate the HOMO and LUMO energy levels, respectively. sci-hub.se

For example, the HOMO and LUMO energy levels of a series of benzothiadiazole derivatives were calculated from their oxidation (E_ox) and reduction (E_red) potentials, which were measured against the ferrocene/ferricenium (Fc/Fc⁺) redox couple as an internal reference. sci-hub.se The HOMO level is often estimated using the equation E_HOMO = -[E_ox(onset) - E_Fc/Fc⁺ + 4.8] eV, and the LUMO level is estimated via E_LUMO = -[E_red(onset) - E_Fc/Fc⁺ + 4.8] eV. The electrochemical band gap is then the difference between these two levels (E_g = E_LUMO - E_HOMO). mdpi.comresearchgate.net

The electrochemical band gap is often compared with the optical band gap determined from the onset of the absorption band in the UV-Vis spectrum. rsc.org These values provide a comprehensive understanding of the electronic structure of the material. For instance, studies on low band gap copolymers containing benzothiadiazole units have shown HOMO levels around -5.5 eV and LUMO levels near -3.56 eV, resulting in a low band gap of approximately 1.66 eV. mdpi.com

Table 3: Electrochemical Data and Energy Levels for Representative Benzothiadiazole Derivatives

Compound Class E_HOMO (eV) E_LUMO (eV) Electrochemical Band Gap (E_g, eV)
D-A-D Compound 1 -5.50 -3.56 1.94
D-A-D Compound 2 -5.60 -3.53 2.07
D-A-D Compound 3 -5.56 -3.58 1.98
Anthracene-BTDI Copolymer ~ -5.5 -3.56 ~ 1.94

Theoretical and Computational Investigations of 4 Bromo 1,2,3 Benzothiadiazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of 4-Bromo-1,2,3-benzothiadiazole derivatives. These methods are used to model the molecule's behavior at the electronic level, providing data that complements and explains experimental observations.

The electronic structure of this compound derivatives has been investigated using sophisticated computational techniques. Studies on compounds such as 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govdntb.gov.uanih.govthiadiazole) have utilized X-ray diffraction analysis alongside ab initio calculations to elucidate their electronic properties and delocalization. nih.govdntb.gov.uaresearchgate.netresearchgate.net These high-level calculations are essential for understanding the distribution of electrons within the molecule, which governs its chemical and physical behavior. nih.govdntb.gov.uaresearchgate.netresearchgate.net

Advanced methods like the Electron Density of Delocalized Bonds (EDDB) and Gauge-Including Magnetically Induced Currents (GIMIC) have been employed to study the electronic structure and delocalization in these systems. nih.govdntb.gov.uaresearchgate.netresearchgate.net These computational approaches provide a detailed picture of electron distribution and aromaticity, comparing the properties of the 1,2,3-thiadiazole-containing systems with their isomers, such as benzo[1,2-c:4,5-c′]bis nih.govdntb.gov.uanih.govthiadiazole (BBT). nih.govresearchgate.net

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting the electronic and optical properties of molecules. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a key parameter indicating a molecule's potential as a semiconductor. nih.govnih.gov

For derivatives like 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govdntb.gov.uanih.govthiadiazole), calculations show that the introduction of a bromine atom significantly influences its electronic characteristics. nih.gov The bromine substituent acts as an electron acceptor, which has a notable effect on the molecule's electron affinity (EA) and HOMO-LUMO gap. nih.govmdpi.com Specifically, each bromine substituent increases the EA value by approximately 0.2 eV. mdpi.com The variation in the HOMO-LUMO gap is typically opposite to the variation in electron affinity for polycyclic aromatic molecules. nih.govmdpi.com

Table 1: Calculated Electronic Properties of Benzo[1,2-d:4,5-d′]bis( nih.govdntb.gov.uanih.govthiadiazole) (isoBBT) and its Bromo-Derivatives. nih.govmdpi.com
CompoundElectron Affinity (EA) (eV)HOMO-LUMO Gap (Egap) (eV)
isoBBT1.09-
4-bromo-isoBBT~1.29-
4,8-dibromo-isoBBT~1.49-

Theoretical calculations are instrumental in predicting the chemical reactivity and regioselectivity of this compound derivatives. The increased electron deficiency caused by the bromine atom enhances the reactivity of these compounds. nih.govdntb.gov.uaresearchgate.net This makes them more susceptible to aromatic nucleophilic substitution (SNAr) reactions. nih.govresearchgate.net At the same time, this modification does not diminish their ability to participate in cross-coupling reactions, making 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govdntb.gov.uanih.govthiadiazole) a valuable precursor for synthesizing monosubstituted derivatives. nih.govdntb.gov.uaresearchgate.netmdpi.com

Computational methods, such as DFT calculations, can be used to predict the most likely sites for nucleophilic or electrophilic attack. For instance, in the related 2,1,3-benzothiadiazole (B189464) system, DFT has been used to predict significant distortion in aryne intermediates, successfully forecasting the regioselectivity of nucleophilic attack. nih.gov Such predictive power is crucial for planning synthetic routes and understanding reaction mechanisms. Selective conditions for nucleophilic aromatic substitution, cross-coupling reactions, and palladium-catalyzed C-H direct arylation have been successfully developed for these bromo-derivatives, leading to the synthesis of monoarylated products. nih.govdntb.gov.uaresearchgate.net

The concepts of aromaticity and electron deficiency are central to the chemistry of heterocyclic compounds. Calculations performed at a high level of theory show that the parent benzo[1,2-d:4,5-d′]bis( nih.govdntb.gov.uanih.govthiadiazole) (isoBBT) has a significantly lower electron affinity (1.09 eV) compared to its isomer benzo[1,2-c:4,5-c′]bis nih.govdntb.gov.uanih.govthiadiazole (BBT) (1.90 eV), indicating a lower degree of electron deficiency. nih.govmdpi.com

Molecular Dynamics Simulations

While quantum chemical calculations focus on the static properties of single molecules, molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their conformational dynamics and intermolecular interactions in condensed phases. Currently, specific studies detailing molecular dynamics simulations for this compound are not prominently featured in the reviewed literature.

Advanced Computational Methodologies

The theoretical investigation of this compound and its derivatives benefits from the application of advanced computational methodologies that go beyond standard DFT calculations.

Table 2: Advanced Computational Methodologies Applied to this compound Derivatives.
MethodologyPurposeReference
Electron Density of Delocalized Bonds (EDDB)To study electronic structure and electron delocalization. nih.govdntb.gov.uaresearchgate.netresearchgate.net
Gauge-Including Magnetically Induced Currents (GIMIC)To analyze electron delocalization and aromaticity. nih.govdntb.gov.uaresearchgate.netresearchgate.net

These methods provide a more nuanced understanding of the electronic properties of these complex heterocyclic systems. The EDDB method, for example, offers a quantitative measure of electron delocalization in different parts of the molecule, while the GIMIC method helps in evaluating the degree of aromaticity by calculating magnetically induced currents within the molecular rings. nih.gov The application of these sophisticated techniques has been crucial in comparing the electronic characteristics of different benzothiadiazole isomers and their derivatives. nih.govresearchgate.net

EDDB and GIMIC Methods for Conjugation and Aromaticity Assessment

The electronic structure and degree of electron delocalization in benzothiadiazole systems have been investigated using sophisticated ab initio calculations. Methods such as the Electron Density of Delocalized Bonds (EDDB) and Gauge-Including Magnetically Induced Currents (GIMIC) are particularly insightful for quantifying aromaticity. nih.gov

The EDDB method provides a visual and quantitative measure of electron delocalization, showing the number of electrons effectively delocalized in a system. ineosopen.org GIMIC, on the other hand, calculates the induced magnetic currents in a molecule under an external magnetic field, which is a direct measure of aromaticity. Diatropic (clockwise) currents inside a ring are a hallmark of aromatic character.

A study on benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govacs.orgthiadiazole) (isoBBT) and its bromo derivatives, which contain the 1,2,3-benzothiadiazole (B1199882) moiety, utilized these methods to explore their electronic properties. nih.govdntb.gov.uanih.gov The research compared these molecules to the isomeric benzo[1,2-c:4,5-c′]bis nih.govresearchgate.netnih.govthiadiazole (BBT) system. nih.govdntb.gov.uanih.gov

Key findings from the GIMIC and EDDB analyses at the MP2/cc-pVTZ level of theory revealed important trends:

Aromaticity Comparison: Calculations showed that the electron affinity of the isoBBT scaffold, which contains the 1,2,3-thiadiazole (B1210528) ring, was considerably lower than that of the BBT isomer (1.09 eV vs. 1.90 eV), indicating it is less electron-deficient. nih.govdntb.gov.uanih.gov

The table below summarizes the theoretical data for isoBBT and its bromo derivatives, providing a comparative look at their electronic characteristics.

Compoundπ-EDDB (electrons)Integrated Current (nA/T)Electron Affinity (eV)
isoBBT9.2110.31.09
4-bromo-isoBBT9.199.91.35
4,8-dibromo-isoBBT9.189.51.59
BBT8.518.61.90

These theoretical investigations are crucial for the rational design of new materials, as they help predict how structural modifications, such as the introduction of a bromine atom, will influence the electronic behavior and reactivity of the benzothiadiazole core. nih.gov

Application of Machine Learning (ML) and SHapley Additive exPlanations (SHAP) for Structure-Property Relationship Prediction

Predicting the complex structure-property relationships of benzothiadiazole derivatives is a significant challenge where machine learning (ML) has emerged as a powerful and efficient alternative to costly computational methods. researchgate.netnih.govacs.orgnih.gov By training algorithms on large datasets, ML models can accurately forecast molecular properties.

In a notable study focused on 2,1,3-benzothiadiazole (BTD) derivatives, ML models were developed to predict key photophysical properties like maximum absorption and emission wavelengths. researchgate.netnih.govacs.org The models employed Morgan fingerprints to represent the molecular structures and utilized algorithms such as Random Forest, LightGBM, and XGBoost. researchgate.netnih.govacs.orgnih.gov The Random Forest model demonstrated high accuracy, achieving R² values of 0.92 for absorption and 0.89 for emission predictions. researchgate.netnih.govacs.org

A critical component of this research was the use of SHapley Additive exPlanations (SHAP). SHAP is an explainable artificial intelligence (XAI) technique that clarifies how an ML model makes its predictions by assigning an importance value to each feature for a given prediction. acs.orgnih.gov This moves beyond the "black box" nature of many ML models, providing chemically intuitive insights.

The SHAP analysis of the benzothiadiazole models revealed several key design principles: nih.govacs.org

Tertiary Amine Importance: The presence of a tertiary amine substituent was identified as a critical feature for achieving red-shifted emissions. nih.govacs.org

Solvent Polarity: Solvent polarity was also highlighted as a key factor influencing emission wavelengths. nih.govacs.orgacs.org

These insights allow researchers to make more informed decisions in molecular design, enabling the targeted engineering of BTD derivatives with specific, enhanced photophysical properties. researchgate.netnih.govacs.org The combination of predictive modeling and SHAP analysis accelerates the design cycle for new functional materials. researchgate.net

The performance of the different machine learning models in predicting the absorption and emission properties of benzothiadiazole derivatives is summarized below.

ModelPropertyR² (Training)R² (Test)RMSE (Test)
Random ForestAbsorption (λmax)0.980.9222.18
Random ForestEmission (λem)0.970.8932.81
LightGBMAbsorption (λmax)0.970.9123.36
LightGBMEmission (λem)0.960.8834.11
XGBoostAbsorption (λmax)0.990.9123.12
XGBoostEmission (λem)0.990.8834.25

Advanced Applications of 4 Bromo 1,2,3 Benzothiadiazole Based Systems in Materials Science and Optoelectronics

Organic Semiconducting Materials

The unique electronic properties of 4-Bromo-1,2,3-benzothiadiazole, characterized by its electron-withdrawing nature, make it an invaluable component in the synthesis of organic semiconducting materials. Its ability to be readily functionalized allows for the fine-tuning of the electronic energy levels and charge-transport properties of the resulting materials.

Building Blocks for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor used in the active layer. Donor-acceptor (D-A) copolymers have been extensively investigated for this purpose, where the combination of electron-rich (donor) and electron-poor (acceptor) units can lead to high-performance semiconducting materials.

While direct reports on polymers derived specifically from this compound for OFETs are not extensively detailed in the literature, the application of its isomeric and di-brominated analogues, such as 4,7-dibromo-2,1,3-benzothiadiazole (B82695), provides a strong indication of its potential. These brominated benzothiadiazole derivatives serve as key monomers in polymerization reactions, such as Stille and Suzuki couplings, to create D-A copolymers. For instance, copolymers of benzothiadiazole with donor units like thiophene (B33073) and its derivatives have demonstrated promising charge transport characteristics. The introduction of electron-withdrawing groups on the benzothiadiazole core is known to enhance the electron mobility of the resulting polymers.

A study on donor-acceptor copolymers utilizing a common fused donor unit with different functionalizations on the benzothiadiazole acceptor unit revealed that the choice of the acceptor significantly impacts the optoelectronic properties. For example, a copolymer with a dicyano-functionalized benzothiadiazole exhibited an electron mobility of 0.031 cm²/V·s, which was significantly improved to 0.4 cm²/V·s when one cyano group was replaced by a fluorine atom. This highlights the principle that modification of the benzothiadiazole acceptor, a role for which this compound is well-suited as a synthetic precursor, is a powerful strategy for tuning OFET performance.

Table 1: Performance of Benzothiadiazole-Based Polymers in OFETs

Polymer Donor Unit Acceptor Unit Functionalization Hole Mobility (μh) [cm²/V·s] Electron Mobility (μe) [cm²/V·s]
PCDTT-BT CDTT Unsubstituted 0.67 -
PCDTT-DFBT CDTT 5,6-difluoro 0.38 0.17
PCDTT-DCNBT CDTT 5,6-dicyano - 0.031

Note: The data in this table is for polymers based on the 2,1,3-benzothiadiazole (B189464) isomer and is presented to illustrate the impact of acceptor functionalization on OFET performance, a principle applicable to derivatives of this compound.

Precursors for Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), materials capable of efficient electroluminescence are essential. The color and efficiency of an OLED are determined by the molecular structure of the emissive material. Donor-acceptor type molecules, where an electron-donating moiety is linked to an electron-accepting moiety, are a prominent class of emitters. The benzothiadiazole unit is a well-established electron acceptor in this context.

This compound can serve as a crucial precursor for the synthesis of such D-A type emitters. The bromine atom provides a reactive site for the introduction of various donor groups through cross-coupling reactions. This synthetic versatility allows for the creation of a wide range of fluorescent molecules with emission colors spanning the visible spectrum. For example, by coupling different electron-donating aromatic amines to a brominated benzothiadiazole core, the emission wavelength can be systematically tuned.

Research into deep-red and near-infrared (NIR) emitters has utilized benzothiadiazole derivatives. For instance, novel emitters based on 5,6-difluorobenzo[c]thiadiazole have been synthesized, demonstrating the potential of functionalized benzothiadiazoles in achieving long-wavelength emission. Doped OLEDs using these materials have achieved external quantum efficiencies (EQEs) of up to 5.75% for deep-red emission. While these examples use a different isomer, the underlying principle of using a halogenated benzothiadiazole as a foundational block for D-A emitters is directly applicable to this compound.

Components for Organic Solar Cells (OSCs) and Organic Photovoltaics (OPVs)

The efficiency of organic solar cells is critically dependent on the light-absorbing properties and the energy level alignment of the donor and acceptor materials in the active layer. Low bandgap conjugated polymers, often with a donor-acceptor architecture, are a key class of materials for the active layer of OSCs. The benzothiadiazole unit is a widely used acceptor moiety in these polymers due to its strong electron-withdrawing nature, which helps to lower the bandgap and absorb a broader range of the solar spectrum.

This compound and its di-bromo analogue, 4,7-dibromo-1,2,3-benzothiadiazole, are important monomers for the synthesis of these D-A polymers. The bromine atoms allow for polymerization with various electron-donating comonomers, such as thiophenes, carbazoles, and benzodithiophenes, through reactions like Suzuki and Stille coupling. The resulting polymers often exhibit favorable properties for OSCs, including strong absorption in the visible and near-infrared regions, and appropriate HOMO and LUMO energy levels for efficient charge separation.

For example, polymers based on the benzothiadiazole acceptor unit have achieved power conversion efficiencies (PCEs) of over 18% in non-fullerene organic solar cells. The strategic fluorination of the benzothiadiazole unit has been shown to fine-tune the energy levels, leading to higher open-circuit voltages (Voc) and improved device performance. This demonstrates the importance of being able to functionalize the benzothiadiazole core, a process for which this compound is an ideal starting material.

Development of Electron-Withdrawing Building Blocks for Donor-Acceptor (D-A) Materials

The development of novel electron-withdrawing building blocks is crucial for advancing the field of organic electronics. The inherent electron-deficient nature of the 1,2,3-benzothiadiazole (B1199882) ring system makes it an excellent candidate for this role. The introduction of a bromine atom to create this compound further enhances its electron-accepting properties.

This enhanced electron deficiency is beneficial for several reasons. In D-A materials, a stronger acceptor unit generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is desirable for applications in organic solar cells, as it allows for the absorption of lower-energy photons. Furthermore, the bromine atom serves as a versatile synthetic handle, enabling the facile construction of a wide array of D-A and D-A-D type molecules and polymers through various cross-coupling methodologies. This allows for precise control over the electronic and photophysical properties of the final material.

Optoelectronic Devices

The materials derived from this compound find direct application in the fabrication of various optoelectronic devices, where their unique electronic and optical properties can be harnessed.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a molecular dye adsorbed onto the surface of a wide-bandgap semiconductor to absorb light. The design of the dye is critical to the performance of the DSSC. Metal-free organic dyes with a D-A-π-A structure, where D is a donor, A is an acceptor, and π is a conjugated spacer, have shown great promise.

In this context, derivatives of this compound have been used to construct novel organic sensitizers. For example, two new D-A-π-A1 metal-free organic dyes, KEA321 and KEA337, were synthesized using 4,7-dibromobenzo[d]thiadiazole as a key building block. In these dyes, the benzothiadiazole unit acts as an internal acceptor. These dyes exhibited promising optical and photovoltaic properties.

The performance of these dyes in DSSCs was evaluated, and the results are summarized in the table below. The KEA321 dye, in particular, showed a power conversion efficiency of 5.17%. This performance is superior to that of comparable dyes based on the symmetrical benzo[c]thiadiazole isomer, highlighting the potential of the asymmetric 1,2,3-benzothiadiazole core in designing efficient DSSC sensitizers.

Table 2: Photovoltaic Performance of KEA Dyes in DSSCs

Dye Jsc (mA/cm²) Voc (mV) FF PCE (%)
KEA321 11.23 682 0.67 5.17

Data sourced from a study on novel D-A-π-A1 type organic sensitizers.

Electrochromic Devices (ECDs)

Electrochromic devices (ECDs) are materials that can change their optical properties, such as color and transparency, in response to an applied electrical potential. This capability is crucial for applications like smart windows, electronic paper, and military camouflage. The 1,2,3-benzothiadiazole moiety is a strong electron acceptor, which helps in creating materials with low band gaps, a key feature for achieving multiple color states. nih.gov

Polymers derived from benzothiadiazole units have shown significant promise as electrochromic materials. nih.gov For instance, donor-acceptor type copolymers incorporating benzothiadiazole have been synthesized and studied for their electrochromic performance. These polymers exhibit well-defined redox peaks and distinct color changes during electrochemical cycling. nih.gov

One study focused on two copolymers, P(TBT-TBTh) and P(TBT-F-TBTh), which contained benzothiadiazole units. The research demonstrated that these polymers could switch between different color states, such as from dark gray-blue to light green. nih.gov The introduction of fluorine atoms onto the benzothiadiazole core was found to lower the HOMO and LUMO energy levels, enhancing the stability of the polymer. nih.gov These materials also displayed high optical contrast, rapid response times, and good coloration efficiency, particularly in the near-infrared (NIR) region, making them suitable candidates for electrochromic applications. nih.gov

PolymerColor ChangeBand Gap (eV)Coloration Efficiency (CE) @ 1550 nm
P(TBT-TBTh)Dark Gray Blue to Light Green1.51258.5 cm²/C
P(TBT-F-TBTh)Gray Blue to Celandine Green1.58197.8 cm²/C

Non-Biological Sensing and Analytical Probes

The this compound scaffold is a versatile starting point for synthesizing sophisticated chemosensors. Its reactivity, particularly at the bromine-substituted position, allows for the attachment of various recognition units and signaling moieties to create highly selective and sensitive probes for a wide range of analytes.

Chromogenic and fluorogenic sensors signal the presence of a specific analyte through a change in color or fluorescence, respectively. The strong electron-withdrawing nature of the benzothiadiazole core makes it an excellent component in designing probes based on mechanisms like intramolecular charge transfer (ICT). mdpi.com

The synthesis of these sensors often begins with a 4-bromo-substituted benzothiadiazole derivative. For example, 4-bromo-7-nitro-2,1,3-benzothiadiazole is a key intermediate. The bromine atom can be replaced by an electron-donating group, such as an amine, to create a potent D-A system. mdpi.com This molecular architecture is highly sensitive to the local environment and can be engineered to interact specifically with target analytes. Upon binding, the electronic structure of the sensor molecule is perturbed, leading to a distinct change in its absorption or emission spectrum. nih.gov

Researchers have designed benzothiadiazole derivatives that act as selective colorimetric and fluorescent sensors for anions like fluoride. epa.gov These sensors often incorporate hydrogen-bond donor groups that interact with the target anion. This interaction can disrupt photophysical processes like excited-state intramolecular proton transfer (ESIPT), resulting in a visible color change and a modified fluorescence response, allowing for naked-eye detection. epa.gov

Fluorescent sensors derived from this compound are particularly valuable for environmental monitoring due to their potential for high sensitivity and selectivity in detecting hazardous substances like heavy metal ions.

A notable example is the development of a near-infrared (NIR) emissive fluorescent sensor for the detection of mercury ions (Hg²⁺). The synthesis of this sensor, named TBBA, started from 4,7-dibromo-2,1,3-benzothiadiazole. Through a palladium-catalyzed Suzuki coupling reaction, a diphenylamine (B1679370) group was first attached to create the intermediate M1 (4-(7-bromobenzo[c] nih.govmdpi.comfao.orgthiadiazol-4-yl)-N,N-diphenylaniline). rsc.org This intermediate was then further functionalized to create the final sensor. This probe demonstrated high selectivity and sensitivity for Hg²⁺ in aqueous solutions and was successfully applied to imaging in living cells and zebrafish, highlighting its practical utility in monitoring environmental contamination. rsc.org

SensorTarget AnalyteKey Synthetic IntermediateApplication
TBBAHg²⁺4-(7-bromobenzo[c] nih.govmdpi.comfao.orgthiadiazol-4-yl)-N,N-diphenylanilineBioimaging in living cells and zebrafish
Fluoride SensorF⁻2,1,3-benzothiadiazole derivativeColorimetric and fluorescent detection

Advanced Functional Materials Development

The inherent photophysical properties of this compound derivatives, such as strong light absorption and high fluorescence quantum yields, make them ideal candidates for the development of advanced functional materials used in light manipulation and energy conversion applications.

Photoluminescent sheets, often used in luminescent solar concentrators (LSCs), absorb light over a large area and re-emit it at a longer wavelength. This emitted light is then guided by total internal reflection to a small-area photovoltaic cell at the edge of the sheet, thereby concentrating the solar energy. Materials for this application require broad absorption spectra, high photoluminescence quantum yields (PLQY), and large Stokes shifts to minimize reabsorption losses.

Derivatives of 2,1,3-benzothiadiazole are excellent candidates for these applications. researchgate.net Their strong electron-accepting nature, when combined with suitable donor units, facilitates the creation of molecules with significant intramolecular charge transfer (ICT). This ICT character leads to broad absorption bands and large Stokes shifts, which are critical for efficient light harvesting and concentration. The tunability of the benzothiadiazole core allows for the optimization of these properties to match the solar spectrum and the response of the photovoltaic cell.

Wavelength-shifting materials absorb light at shorter wavelengths (e.g., UV or blue) and re-emit it at longer, more useful wavelengths (e.g., green or red). This function is vital for improving the efficiency of solar cells and other photodetectors that may have a poor response in the shorter wavelength regions of the spectrum.

Fluorophores based on the 1,2,3-benzothiadiazole structure have been synthesized and characterized specifically as potential wavelength-shifting materials. fao.org These compounds exhibit multiple broad absorption bands from the UV region up to 600 nm and display strong fluorescence peaks at longer wavelengths, often around 700 nm. fao.org A key feature of these materials is their exceptionally large Stokes shifts, which can exceed 160 nm. fao.org This large separation between absorption and emission maxima is a direct result of the significant change in dipole moment upon photoexcitation, a hallmark of their strong ICT character. fao.org Theoretical calculations have supported these findings, showing that the molecules become more planar in the excited state, which enhances π-π* overlap and contributes to the large Stokes shifts and high quantum yields. fao.org

Compound ClassKey PropertyStokes ShiftEmission Peak (in CHCl₃)
Benzothiadiazole-based fluorophoresIntramolecular Charge Transfer (ICT)>160 nm~700 nm

Future Research Trajectories and Emerging Paradigms in 4 Bromo 1,2,3 Benzothiadiazole Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Traditional synthesis of 4-bromo-1,2,3-benzothiadiazole often involves the direct bromination of 2,1,3-benzothiadiazole (B189464) using reagents like bromine in hydrobromic acid. chemicalbook.comchemicalbook.com While effective, these methods can suffer from moderate yields (around 49%) and the formation of undesired by-products such as 4,7-dibromo-2,1,3-benzothiadiazole (B82695), which necessitates complex purification steps. chemicalbook.comchemicalbook.com The challenge of achieving selective mono-bromination highlights a key area for future research. mdpi.com

Future efforts are expected to focus on developing more sophisticated and efficient synthetic methodologies. Key areas of exploration include:

Catalytic C-H Functionalization: Modern techniques like regioselective iridium-catalyzed C-H borylation represent a promising alternative. nih.govacs.org This approach allows for the introduction of a boryl group at a specific position on the benzothiadiazole ring, which can then be converted to a bromo-substituent, offering superior control over regioselectivity.

Advanced Brominating Agents: Research into milder and more selective brominating agents could minimize the formation of di-substituted products. While N-bromosuccinimide (NBS) has been shown to be unreactive under certain conditions, exploring other reagents and catalytic systems may yield better results. mdpi.com

Process Intensification: Techniques like microwave-assisted synthesis and continuous flow chemistry are anticipated to play a crucial role. Microwave irradiation can significantly reduce reaction times and improve yields. nih.govresearchgate.net Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced selectivity, improved safety, and greater scalability.

MethodReagentsKey Features/ChallengesReported Yield
Traditional Bromination2,1,3-Benzothiadiazole, Br2, HBrForms di-bromo byproduct; moderate yield. chemicalbook.comchemicalbook.com~49% chemicalbook.comchemicalbook.com
Selective Bromination of Fused Systemsbenzo[1,2-d:4,5-d′]bis( chemicalbook.commdpi.comresearchgate.netthiadiazole), Br2, HBrAchieves mono-bromination with moderate success. mdpi.com60% mdpi.com
Future: Catalytic C-H Borylation/HalogenationIr-catalyst, B2(pin)2, then brominating agentHigh regioselectivity; avoids harsh conditions. nih.govacs.orgPotentially High

Exploration of Unconventional Reactivity and Catalysis

The bromine atom on the this compound ring is not merely a substituent but a versatile functional handle for subsequent chemical transformations. It is a crucial precursor for creating unsymmetrically substituted benzothiadiazole derivatives, which are highly sought after for photovoltaic applications. mdpi.comresearchgate.netnih.gov The electron-deficient nature of the benzothiadiazole ring system enhances the reactivity of the C-Br bond, particularly in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.govdntb.gov.uanih.gov

Current research has established its utility in a range of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling nih.govnih.gov

Stille Coupling nih.govnih.gov

Sonogashira Coupling rsc.org

C-H Direct Arylation nih.govmdpi.com

Future research will likely delve into unconventional reactivity patterns and novel catalytic systems. This includes exploring the generation and trapping of benzothiadiazole-based arynes, a powerful method for forming new C-C and C-heteroatom bonds. nih.gov Furthermore, there is a growing impetus to move beyond palladium catalysis towards more sustainable and cost-effective metals like copper, nickel, or iron for cross-coupling reactions. The application of photoredox catalysis could also unlock new, previously inaccessible reaction pathways for functionalizing the this compound core.

Rational Design of Derivatives with Tunable Electronic and Optical Characteristics

This compound is a fundamental building block for the rational design of organic materials with tailored properties for optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.comnih.govresearchgate.netnih.gov The design strategy typically involves using cross-coupling reactions to link the electron-accepting benzothiadiazole core with various electron-donating or other π-conjugated units. rsc.org

The substitution of the bromine atom allows for precise tuning of the molecule's key electronic and optical properties:

HOMO/LUMO Energy Levels: Attaching electron-donating or electron-withdrawing groups systematically modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govrsc.org

Band Gap (Eg): The energy gap between the HOMO and LUMO, which dictates the absorption and emission properties of the material, can be precisely controlled. nih.govmdpi.com

Intramolecular Charge Transfer (ICT): The combination of donor and acceptor moieties induces ICT characteristics, which are crucial for applications in sensing and nonlinear optics. rsc.org

Studies have shown that introducing bromine atoms increases the electron affinity (a measure of electron-accepting ability) of the benzothiadiazole system. researchgate.netnih.gov By replacing the bromine with different functional groups, researchers can fine-tune these electronic characteristics. For instance, derivatives synthesized via Sonogashira coupling exhibit pronounced solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent, a direct consequence of the tunable ICT character. rsc.org Future work will focus on creating a wider library of derivatives to establish more precise structure-property relationships, enabling the on-demand design of materials for specific applications. nih.govresearchgate.net

Property to TuneDesign StrategyResulting EffectRelevant Application
HOMO/LUMO LevelsCouple with electron-donating/withdrawing groups. rsc.orgSystematic shift in frontier orbital energies. nih.govOrganic Solar Cells, OFETs nih.govnih.gov
Optical Band GapVary the strength and size of conjugated substituents. mdpi.comControl of absorption/emission wavelength (color). rsc.orgOLEDs, Dyes, Sensors mdpi.comrsc.org
Electron AffinityIntroduction of electronegative atoms (like Br). researchgate.netnih.govEnhances electron-accepting character. researchgate.netnih.govn-type materials for OFETs nih.gov
ICT CharacterCreate strong push-pull systems. rsc.orgLeads to properties like solvatochromism. rsc.orgFluorescent Probes, NLO Materials rsc.orgmdpi.com

Integration with Advanced Manufacturing Techniques for Scalable Material Production

For materials derived from this compound to transition from laboratory curiosities to commercially viable products, their synthesis must be compatible with advanced, scalable manufacturing techniques. While much of the current research focuses on lab-scale synthesis, future paradigms will necessitate the integration of these chemical processes with industrial-scale production methods.

A primary focus will be the adaptation of synthetic routes to continuous flow reactors . Flow chemistry offers significant advantages over traditional batch processing for large-scale production, including superior heat and mass transfer, enhanced safety, and the potential for automation and real-time monitoring. This leads to higher consistency, purity, and yield, which are critical for producing high-performance electronic materials.

Furthermore, the development of automated synthesis platforms will accelerate the production of libraries of this compound derivatives. nih.gov These robotic systems can perform multiple reactions in parallel, enabling high-throughput synthesis and screening of new materials. This approach, combined with computational modeling, will drastically shorten the material discovery timeline. The ultimate goal is to create robust and reproducible processes for manufacturing materials that can be integrated into large-scale device fabrication, such as the layer-by-layer processing used for polymer solar cells. rsc.org

Computational-Experimental Synergy for Accelerated Material Discovery and Optimization

The traditional Edisonian approach to materials discovery is being replaced by a more integrated, data-driven paradigm where computational chemistry and experimental synthesis work in tandem. nih.gov This synergy is particularly impactful in the field of organic electronics, where the chemical space of potential molecules is vast.

In the context of this compound chemistry, this synergy manifests in several ways:

Virtual Screening: Before any synthesis is attempted, high-throughput virtual screening using methods like Density Functional Theory (DFT) can predict the electronic and optical properties of thousands of hypothetical derivatives. rsc.orgmdpi.com This allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov

Mechanism Elucidation: Computational modeling helps to rationalize experimental observations. For example, TD-DFT calculations can explain the origins of observed spectral behavior and ICT characteristics in newly synthesized molecules. rsc.org Ab initio calculations have been used to understand the electronic structure, aromaticity, and reactivity of benzothiadiazole derivatives, corroborating experimental findings from X-ray diffraction and spectroscopy. researchgate.netnih.gov

Predictive Modeling: As more experimental and computational data are generated, machine learning and artificial intelligence models can be trained to predict the properties of new molecules with increasing accuracy. This data-driven approach accelerates the design-build-test-learn cycle, leading to the faster discovery of materials with optimal performance. nih.gov

This powerful combination of computational foresight and experimental validation is essential for navigating the complex landscape of molecular design and accelerating the development of next-generation materials based on the this compound scaffold. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-1,2,3-benzothiadiazole, and how are reaction conditions optimized?

The synthesis of this compound typically involves direct bromination of the parent benzothiadiazole scaffold. Key methods include:

  • Electrophilic Bromination : Reacting 1,2,3-benzothiadiazole with bromine (Br₂) in a nitric acid medium under reflux. This method often yields regioselective bromination at the 4-position due to electronic and steric factors .
  • Metal-Catalyzed Bromination : Using CuBr as a catalyst with n-butyl nitrite in acetonitrile, which enhances selectivity and reduces side reactions .

Q. Optimization Tips :

  • Temperature Control : Maintain reflux conditions (~70–100°C) to balance reaction speed and byproduct formation.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility and reaction homogeneity.
  • Purification : Chromatography (silica gel, heptane/ethyl acetate) or recrystallization (hexane) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structure of this compound?

Key Analytical Methods :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.5–8.5 ppm (aromatic protons) and absence of extraneous signals confirm purity.
    • ¹³C NMR : Distinct signals for C-Br (~110 ppm) and sulfur/nitrogen-bonded carbons (~140–150 ppm) .
  • HPLC : Reverse-phase columns (C18) with UV detection (λ = 254 nm) quantify purity (>95%) .
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (215.07 g/mol) and isotopic patterns for bromine .

Q. What are the fundamental reactivity patterns of this compound in substitution and coupling reactions?

  • Nucleophilic Substitution : The bromine atom undergoes displacement with nucleophiles (e.g., methoxide, amines) under basic conditions (K₂CO₃, DMF, 80°C) .
  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ or Pd(dba)₂ catalyzes cross-coupling with boronic acids to form biaryl derivatives. Optimize with degassed toluene/ethanol and 60–80°C .
  • Buchwald-Hartwig Amination : Forms C-N bonds with aryl amines using Pd catalysts and Xantphos ligands .

Advanced Research Questions

Q. What mechanistic challenges arise during regioselective bromination of benzothiadiazoles, and how can they be addressed?

Challenges :

  • Competing nitration or oxidation in nitric acid-based bromination .
  • Steric hindrance at adjacent positions (e.g., 5- or 6-substituents) leading to mixed products.

Q. Solutions :

  • Additive Control : Use H₂SO₄ to suppress nitration by reducing NO₂⁺ concentration .
  • Directed Bromination : Introduce directing groups (e.g., -NH₂) to steer bromine to the 4-position. Post-functionalization (e.g., deamination) can remove the directing group .

Q. How do electronic effects of the bromine substituent influence the optoelectronic properties of benzothiadiazole-based materials?

The electron-withdrawing bromine atom:

  • Reduces Bandgap : Enhances π-conjugation and electron affinity, critical for organic semiconductors (e.g., solar cells) .
  • Improves Charge Transport : Increases hole mobility in polymers (e.g., P3HT blends) by stabilizing radical cations .

Q. Experimental Validation :

  • Cyclic Voltammetry : Measure redox potentials to estimate HOMO/LUMO levels.
  • UV-Vis Spectroscopy : Compare absorption λₘₐₓ shifts (Δλ ~ 20–30 nm vs. non-brominated analogs) .

Q. What strategies mitigate side reactions in cross-coupling applications of this compound?

Common Issues :

  • Homocoupling due to oxidative side reactions.
  • Catalyst poisoning from sulfur in the thiadiazole ring.

Q. Mitigation Approaches :

  • Ligand Design : Bulky ligands (e.g., SPhos) reduce sulfur-catalyst interactions .
  • Reductive Conditions : Add stoichiometric Zn or Mn to suppress homocoupling .
  • Solvent Screening : Use high-boiling solvents (e.g., diglyme) to stabilize reactive intermediates.

Q. How can computational modeling predict the reactivity and stability of this compound derivatives?

Methods :

  • DFT Calculations :
    • Optimize geometries (B3LYP/6-31G*) to assess steric/electronic effects.
    • Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics : Simulate aggregation behavior in polymer matrices for material design .

Case Study : DFT studies show bromine’s -I effect stabilizes transition states in SNAr reactions, reducing activation energy by ~15 kcal/mol .

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Reactant of Route 1
4-Bromo-1,2,3-benzothiadiazole
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4-Bromo-1,2,3-benzothiadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.